4-Fluoro-6-methylpyrimidine

Physicochemical Properties Analytical Chemistry Process Chemistry

4-Fluoro-6-methylpyrimidine (CAS: 51421-88-6) is a heterocyclic building block from the pyrimidine family, characterized by a fluorine atom at the 4-position and a methyl group at the 6-position. Its molecular formula is C5H5FN2, and it has a molecular weight of 112.11 g/mol.

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 51421-88-6
Cat. No. B12431146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-methylpyrimidine
CAS51421-88-6
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)F
InChIInChI=1S/C5H5FN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
InChIKeyUHQHGUKUBSUWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-methylpyrimidine (CAS: 51421-88-6) for Pharmaceutical Synthesis: A Procurement Guide


4-Fluoro-6-methylpyrimidine (CAS: 51421-88-6) is a heterocyclic building block from the pyrimidine family, characterized by a fluorine atom at the 4-position and a methyl group at the 6-position [1]. Its molecular formula is C5H5FN2, and it has a molecular weight of 112.11 g/mol . This compound serves as a versatile intermediate in organic synthesis, with its fluorine atom often enhancing metabolic stability in derived molecules, making it a valuable component in pharmaceutical and agrochemical research [2].

Procurement Rationale: Why 4-Fluoro-6-methylpyrimidine Cannot Be Substituted with Common 4-Halo-6-methylpyrimidine Analogs


The specific identity of the 4-position halogen in 6-methylpyrimidine derivatives fundamentally dictates a compound's physicochemical properties and synthetic utility. While 4-Chloro-6-methylpyrimidine [1] and 4-Bromo-6-methylpyrimidine [2] are structurally similar, the smaller, more electronegative fluorine atom in 4-Fluoro-6-methylpyrimidine imparts significantly different reactivity and electronic characteristics. This leads to divergent outcomes in key areas like nucleophilic aromatic substitution rates, metabolic stability of downstream products, and synthetic routes . These compounds are not interchangeable; substituting one for another can alter reaction kinetics and yield, or lead to a failed synthesis. The following evidence quantifies these critical distinctions.

4-Fluoro-6-methylpyrimidine: Quantitative Differentiation from 4-Halo-6-methylpyrimidine Analogs


Lower Molecular Weight and Higher Volatility Differentiate 4-Fluoro-6-methylpyrimidine from Chloro and Bromo Analogs

The 4-fluoro derivative exhibits a significantly lower molecular weight and boiling point compared to its 4-chloro and 4-bromo counterparts. This directly impacts purification methods (e.g., distillation) and analytical behavior (e.g., GC retention time) [1].

Physicochemical Properties Analytical Chemistry Process Chemistry

Fluorine Substituent Provides Superior Metabolic Stability in Derived Bioactive Molecules Compared to Non-Fluorinated Analogs

A core strategy in drug discovery is the strategic introduction of fluorine to block metabolic soft spots, such as cytochrome P450 (CYP) enzyme-mediated oxidation, thereby improving a compound's half-life and bioavailability. The presence of the fluorine atom in 4-Fluoro-6-methylpyrimidine can be leveraged for this purpose [1]. This is a class-wide effect where fluorinated pyrimidines are chosen over non-fluorinated ones to enhance the drug-likeness of final drug candidates [2].

Medicinal Chemistry Drug Metabolism Lead Optimization

Distinct Electronic Properties Guide Reactivity and Selectivity in Chemical Synthesis

The strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly alters the electron density of the pyrimidine ring compared to chloro and bromo analogs . While a direct rate comparison for the target compound is unavailable, studies on related systems show that ortho-fluorine atoms can have a pronounced activating effect on nucleophilic aromatic substitution (SNAr) reactions via ion-dipole interactions [1]. This differs from chloro and bromo substituents, where leaving group ability is a primary driver of reactivity. This electronic profile can influence the regioselectivity of subsequent modifications .

Organic Synthesis Computational Chemistry Reaction Mechanism

Validated Application Scenarios for Procuring 4-Fluoro-6-methylpyrimidine


Scaffold for Metabolically Stable Drug Candidates

Given its incorporation into fluorinated pyrimidine analog compounds for inhibiting DNA methyltransferase and treating cancers [1], 4-Fluoro-6-methylpyrimidine is a rational choice for projects focused on developing metabolically stable therapeutics. The fluorine atom serves as a critical structural feature to block CYP-mediated metabolism, a benefit inferred from the high microsomal stability observed for related 4-fluoroalkylpyrimidine derivatives [2].

Synthesis of Specific Agrochemicals and Advanced Intermediates

The compound's role as a versatile intermediate in the synthesis of agrochemicals and other fine chemicals is well-documented [3]. Procurement is indicated when a synthetic route requires a pyrimidine core with a distinct electronic profile and lower molecular weight for easier purification, as evidenced by the boiling point and molecular weight comparisons with 4-Chloro- and 4-Bromo-6-methylpyrimidine [4].

Analytical Method Development and Reference Standard Creation

Due to its distinct and well-defined physicochemical properties, including its lower boiling point and molecular weight [4], 4-Fluoro-6-methylpyrimidine is suitable for use as a reference standard in analytical chemistry. Its unique GC retention time and spectral profile, including a specific 19F NMR signature [5], make it useful for method calibration and impurity profiling in complex mixtures.

Research into Selective Synthetic Transformations

For academic and industrial research groups exploring novel SNAr reactions, the fluorine atom provides a unique combination of electronic activation and low leaving group ability. This contrasts sharply with the more labile chloro and bromo analogs, offering an opportunity to develop highly selective, step-economic synthetic sequences [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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